2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine
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Overview
Description
2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is a complex organic compound that features a unique structure combining a cyclopropylpyrimidine moiety with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine core. This is followed by the introduction of the piperazine ring and subsequent functionalization to attach the N-ethylpyrimidin-4-amine group. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and various coupling agents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, such as anticancer or antimicrobial effects.
Industry: In industrial applications, it might be used in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine include other piperazine derivatives and pyrimidine-based molecules. Examples include:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 4-{4-[2-(4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles
Uniqueness
What sets this compound apart is its unique combination of a cyclopropylpyrimidine moiety with a piperazine ring, which may confer distinct biological activities and chemical properties not found in other similar compounds .
Properties
IUPAC Name |
2-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-2-18-14-5-7-20-17(21-14)24-11-9-23(10-12-24)15-6-8-19-16(22-15)13-3-4-13/h5-8,13H,2-4,9-12H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCNISYTBQYEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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